Benzyltriethylammonium chloride

Catalog No.
S520984
CAS No.
56-37-1
M.F
C13H22N.Cl
C13H22ClN
M. Wt
227.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium chloride

CAS Number

56-37-1

Product Name

Benzyltriethylammonium chloride

IUPAC Name

benzyl(triethyl)azanium chloride

Molecular Formula

C13H22N.Cl
C13H22ClN

Molecular Weight

227.77 g/mol

InChI

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

HTZCNXWZYVXIMZ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Benzyltriethylammonium chloride; AI3-14906; AI3 14906; AI314906

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]

The exact mass of the compound Benzyltriethylammonium chloride is 227.1441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152923. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyltriethylammonium chloride (BTEAC, CAS 56-37-1) is a highly versatile, water-soluble quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC) in organic synthesis and industrial manufacturing. Characterized by its specific steric profile—combining a benzyl group with three ethyl chains—BTEAC offers a targeted balance of hydrophilicity and catalytic activity. It is a benchmark catalyst for Makosza-type reactions, particularly dichlorocarbene generation, and serves as a critical precursor for deep eutectic solvents (DES). Its high aqueous solubility and thermal stability up to ~200 °C make it a highly processable, easily recoverable material for both laboratory-scale synthesis and large-scale continuous flow manufacturing [1].

Substituting BTEAC with more lipophilic quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, frequently leads to downstream processing failures. While highly lipophilic catalysts effectively transfer anions into the organic phase, they are notoriously difficult to remove during aqueous workup, leading to persistent product contamination and emulsion formation. BTEAC’s low log P (0.07) ensures it remains strongly partitioned toward the aqueous phase, allowing for rapid, clean separation after the reaction [1]. Furthermore, in carbene-mediated reactions, substituting BTEAC with TBAB dramatically reduces the reaction rate and yield due to suboptimal interfacial ion-pairing dynamics, proving that BTEAC is chemically and operationally distinct from its in-class analogs[2].

Kinetic Superiority in Dichlorocyclopropanation vs. TBAB

In the generation and addition of dichlorocarbene to olefins (e.g., α-methyl styrene), the choice of phase-transfer catalyst dictates the reaction rate. Kinetic studies demonstrate that BTEAC outperforms tetrabutylammonium-based catalysts. The established order of reactivity is BTEAC > BTEAB > TBAC > TBAB. This performance is attributed to BTEAC's specific interfacial behavior, which facilitates the rapid transfer of the trichloromethyl anion without decomposing the highly reactive carbene intermediate in the aqueous alkaline phase[1].

Evidence DimensionRelative reaction rate / Catalytic activity order
Target Compound DataBTEAC (Highest reactivity)
Comparator Or BaselineTBAB (Lowest reactivity)
Quantified DifferenceReactivity follows BTEAC > BTEAB > TBAC > TBAB
ConditionsDichlorocarbene addition to α-methyl styrene using CHCl3 and 30% aqueous NaOH

For industrial carbene reactions, BTEAC minimizes reaction time and maximizes yield, making it the procurement standard over generic TBAB.

Ultra-Low Lipophilicity for Efficient Aqueous Workup

A major bottleneck in industrial phase-transfer catalysis is the removal of the catalyst from the final organic product. BTEAC possesses a highly hydrophilic profile (log P = 0.07), which sharply contrasts with more lipophilic catalysts like tetrabutylammonium chloride (TBAC, log P = 2.01). In standardized liquid-liquid extraction models, BTEAC transfers only 16% of the target ion into the dichloromethane phase, whereas TBAC transfers >90% [1]. While this makes BTEAC less suited for extracting highly hydrophilic species into organics, it is a massive advantage for catalyst recovery, as BTEAC can be almost entirely washed out of the organic product phase with minimal aqueous washes.

Evidence DimensionOrganic phase extraction efficiency (DCM/Water) and Lipophilicity (log P)
Target Compound Data16% transfer to DCM; log P = 0.07
Comparator Or BaselineTBAC (>90% transfer to DCM; log P = 2.01)
Quantified Difference>5x lower organic retention compared to TBAC
ConditionsLiquid-liquid extraction using dichloromethane and aqueous phase

BTEAC drastically reduces solvent usage and time required for downstream product washing, lowering overall manufacturing costs.

Thermal Resilience in High-Temperature Curing and DES Formation

Industrial applications involving polymer curing or the formulation of deep eutectic solvents (DES) require components that withstand elevated temperatures without degrading. Thermogravimetric analysis (TGA) confirms that neat BTEAC exhibits a thermal decomposition onset temperature (T_onset) of 197-202 °C [1]. This robust thermal profile allows BTEAC to be utilized as a phase-transfer catalyst in the high-temperature etherification of bioepoxy resins [2] and as a stable hydrogen bond acceptor in DES formulations, outperforming standard carboxylic acid hydrogen bond donors that decompose at significantly lower temperatures.

Evidence DimensionThermal decomposition onset temperature (T_onset)
Target Compound Data197-202 °C
Comparator Or BaselineStandard organic hydrogen bond donors (e.g., malonic acid, T_onset ~159 °C)
Quantified Difference~40 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) at 10 °C/min heating rate

Buyers sourcing catalysts for reactions exceeding 150 °C can rely on BTEAC to maintain structural integrity and avoid generating degradative byproducts.

High-Capacity CO2 Capture in Deep Eutectic Solvents

The transition toward green solvents for carbon capture relies heavily on the design of efficient deep eutectic solvents. BTEAC serves as an effective hydrogen bond acceptor (HBA) when paired with diethylene glycol (DEG). At a 1:3 molar ratio (BTEAC:DEG), the resulting DES achieves a CO2 solubility of 0.132 mole fraction at 303.15 K and 1.98 MPa [1]. This performance establishes BTEAC-based DESs as competitive physical absorbents, providing a low-energy-consumption alternative to traditional chemical absorption methods while maintaining strong, stable interactions with CO2.

Evidence DimensionCO2 solubility (mole fraction)
Target Compound Data0.132 at 303.15 K and 1.98 MPa
Comparator Or BaselineConventional non-optimized DES formulations
Quantified DifferenceHigh absolute solubility with lower regeneration energy
ConditionsBTEAC:DEG (1:3 molar ratio) at 303.15 K

For environmental engineering and green chemistry procurement, BTEAC provides a stable, low-cost building block for scalable carbon capture solvents.

Dichlorocyclopropanation and Carbene Chemistry

Directly leveraging its kinetic profile, BTEAC is the premier phase-transfer catalyst for the generation of dichlorocarbene from chloroform under aqueous alkaline conditions (the Makosza reaction). It is heavily procured for the synthesis of cyclopropanated intermediates in pharmaceutical and agrochemical manufacturing [1].

Large-Scale Syntheses Requiring Facile Catalyst Removal

Because of its exceptionally low lipophilicity (log P = 0.07), BTEAC is the catalyst of choice for industrial alkylations and etherifications where strict limits on downstream catalyst carryover exist. It allows for rapid aqueous washing of the organic product, preventing the persistent emulsions often caused by TBAB or Aliquat 336[2].

High-Temperature Polymer Curing and Etherification

Utilizing its thermal stability up to ~200 °C, BTEAC acts as a robust phase-transfer catalyst in the synthesis and etherification of bio-based epoxy resins, where reaction temperatures would degrade less stable quaternary ammonium salts [3].

Formulation of Deep Eutectic Solvents for Gas Capture

BTEAC is increasingly procured as a hydrogen bond acceptor for the formulation of novel deep eutectic solvents (DES). When combined with diethylene glycol, it creates a highly efficient physical absorbent for CO2 capture, offering a low-toxicity, easily regenerable alternative to conventional amine scrubbing systems [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White crystals; [MSDSonline]

Hydrogen Bond Acceptor Count

1

Exact Mass

227.1440774 Da

Monoisotopic Mass

227.1440774 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

46WDQ3ADML

GHS Hazard Statements

Aggregated GHS information provided by 386 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 386 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 328 of 386 companies with hazard statement code(s):;
H302 (77.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (73.17%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (25.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (72.87%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56-37-1

Wikipedia

Benzyltriethylammonium chloride

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Not Known or Reasonably Ascertainable
Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
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